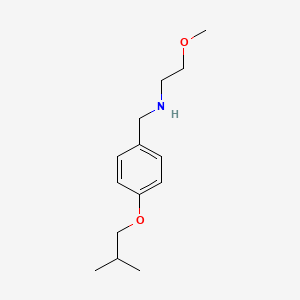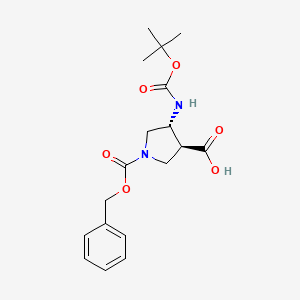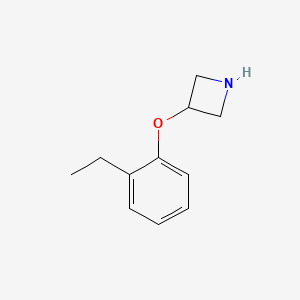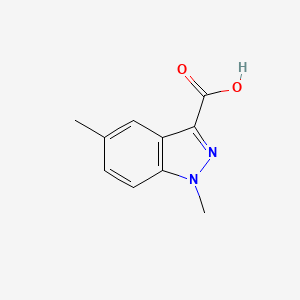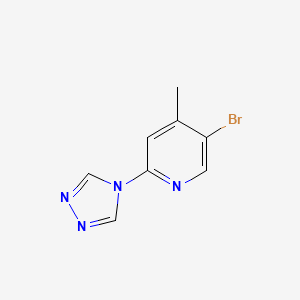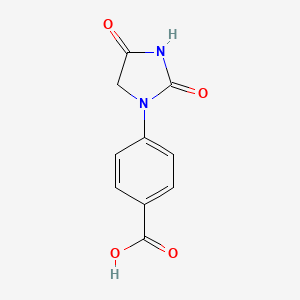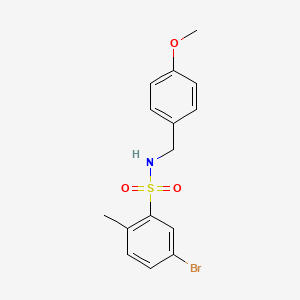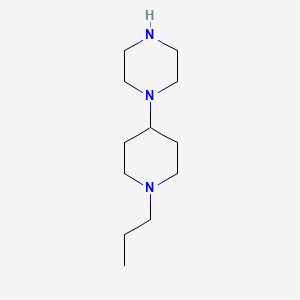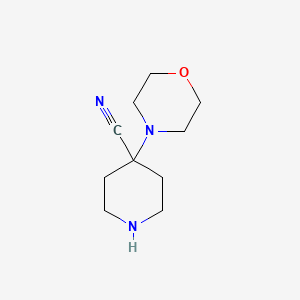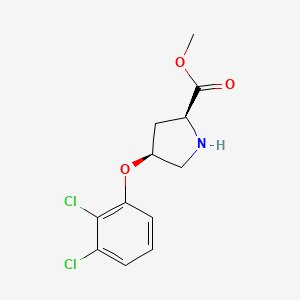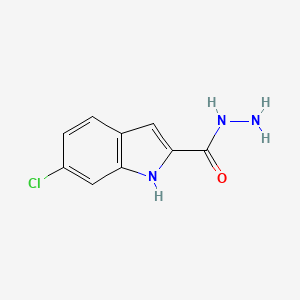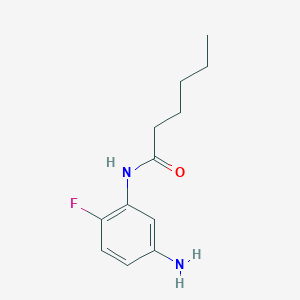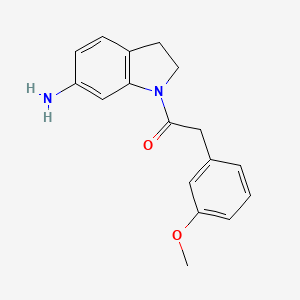
1-(6-amino-2,3-dihydro-1H-indol-1-yl)-2-(3-methoxyphenyl)ethan-1-one
Overview
Description
1-(6-amino-2,3-dihydro-1H-indol-1-yl)-2-(3-methoxyphenyl)ethan-1-one, commonly known as 6-APB, is an analog of the psychoactive compound MDMA (3,4-methylenedioxymethamphetamine). 6-APB is a member of the phenethylamine family and is structurally related to the entactogen and stimulant drug benzofuran. 6-APB is a novel compound with a range of pharmacological effects, including its ability to act as a serotonin and dopamine reuptake inhibitor. It has been used in scientific research to study the effects of other psychoactive compounds, and it has been used recreationally as a “legal high”.
Scientific Research Applications
Photoinduced Molecular Transformations
- A study explored the synthesis of 1H-benz[f]indole-4,9-diones and 1H-indole-4,7-diones via a regioselective photoaddition process, highlighting the utility of similar indole derivatives in molecular transformations (Kobayashi et al., 1993).
Metal-Free Synthesis Techniques
- Research on a metal-free method for synthesizing polysubstituted pyrrole derivatives, including compounds similar to the query compound, demonstrated the possibility of efficient synthesis in environmentally friendly conditions (Kumar et al., 2017).
Characterization as Spectroscopic Probes
- Indo-1, a derivative with similarities to the query compound, has been characterized as a spectroscopic probe for Zn2+ protein interactions, showing its potential in bioanalytical applications (Jefferson et al., 1990).
Synthesis and Antimicrobial Evaluation
- The synthesis and antimicrobial evaluation of certain indole derivatives related to the query compound have been conducted, revealing their potential in developing new antimicrobial agents (Thadhaney et al., 2010).
Conformationally Constrained Tryptophan Derivatives
- Studies on the synthesis of novel 3,4-fused tryptophan analogues, which include structures similar to the query compound, have implications in peptide and peptoid conformation studies (Horwell et al., 1994).
Molecular Electronic Structures
- Investigations into the molecular-electronic structures of compounds similar to the query molecule have provided insights into supramolecular aggregation and molecular polarization (Low et al., 2004).
properties
IUPAC Name |
1-(6-amino-2,3-dihydroindol-1-yl)-2-(3-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-15-4-2-3-12(9-15)10-17(20)19-8-7-13-5-6-14(18)11-16(13)19/h2-6,9,11H,7-8,10,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQRCDKSQSTRJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCC3=C2C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-amino-2,3-dihydro-1H-indol-1-yl)-2-(3-methoxyphenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1,N1-diethyl-N2-[2-(4-ethylphenoxy)ethyl]-1,2-ethanediamine](/img/structure/B1437492.png)
